molecular formula C26H22ClNO2S2 B2978797 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone CAS No. 478245-26-0

2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone

Cat. No.: B2978797
CAS No.: 478245-26-0
M. Wt: 480.04
InChI Key: NDDNTSNOTMFNBB-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boronic acid derivatives to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The choice of reagents and conditions is optimized for yield and purity, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO2S2/c1-18-8-14-23(15-9-18)32(29,30)25-19(2)16-24(21-6-4-3-5-7-21)28-26(25)31-17-20-10-12-22(27)13-11-20/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDNTSNOTMFNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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